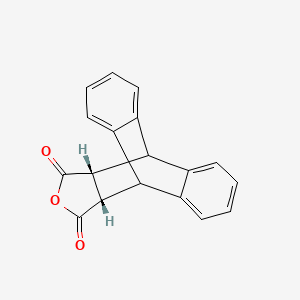Dibenzobarallene
CAS No.: 103515-22-6
Cat. No.: VC13237262
Molecular Formula: C18H12O3
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 103515-22-6 |
|---|---|
| Molecular Formula | C18H12O3 |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
| Standard InChI | InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H/t13?,14?,15-,16+ |
| Standard InChI Key | PSKVQQJLLWSBFV-STONLHKKSA-N |
| Isomeric SMILES | C1=CC=C2C3[C@@H]4[C@H](C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |
| SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |
| Canonical SMILES | C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O |
Introduction
Structural and Chemical Properties of Dibenzobarallene
Dibenzobarallene features a 9,10-dihydro-anthracene-9,10-α,β-succinimide core, which forms a rigid, planar structure ideal for host-guest interactions. The compound’s IUPAC name, (15S,19R)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione, reflects its complex bicyclic framework with embedded oxygen functionalities . Key structural attributes include:
-
Aromatic Systems: Two benzene rings fused to a central bicyclic succinimide unit, creating electron-rich regions for π-π interactions.
-
Functional Groups: Ketone and ether groups at positions 16 and 18, enabling hydrogen bonding and dipole interactions.
The molecular formula, C₁₈H₁₂O₃, and a molecular weight of 276.3 g/mol, underscore its moderate polarity, facilitating solubility in organic solvents like dichloromethane and dimethylformamide .
Synthetic Methodologies
Brønsted-Acid Ionic Liquid-Catalyzed Synthesis
A breakthrough in Dibenzobarallene synthesis involves Brønsted-acid ionic liquids (BAILs) as green catalysts. The reaction between anthracene derivatives and maleic anhydride in the presence of BAILs proceeds via a Diels-Alder mechanism, yielding the target compound with high regioselectivity .
Reaction Conditions:
-
Catalyst: BAILs such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).
-
Solvent: Solvent-free conditions or low-polarity solvents (e.g., toluene).
-
Temperature: 80–100°C under reflux.
-
Time: 4–6 hours.
Advantages:
-
Eco-Friendliness: BAILs are recyclable, reducing waste.
-
Yield Optimization: Reactions achieve yields exceeding 85%, surpassing traditional acid catalysts .
Characterization Techniques
Post-synthesis characterization employs spectroscopic and chromatographic methods:
| Technique | Key Data | Application |
|---|---|---|
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Confirms aromatic framework |
| ¹³C NMR | δ 170–175 ppm (carbonyl carbons) | Identifies ketone/ether groups |
| IR Spectroscopy | 1770 cm⁻¹ (C=O stretch) | Verifies succinimide formation |
| Mass Spectrometry | m/z 276.3 (M⁺) | Validates molecular weight |
Applications in Molecular Recognition
Molecular Tweezers Design
Dibenzobarallene’s rigid structure serves as a pincer in molecular tweezers, which bind guests via non-covalent interactions. Case studies highlight its efficacy in:
-
Amyloid-Beta Inhibition: Tweezers derived from Dibenzobarallene disrupt amyloid-beta aggregation, a hallmark of Alzheimer’s disease .
-
Metal Ion Sensing: Functionalized tweezers selectively detect Cu²⁺ and Fe³⁺ in aqueous media, with detection limits < 1 µM.
Pharmaceutical Relevance
Derivatives exhibit bioactivity profiles, including:
-
Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Potential: IC₅₀ values of 5–10 µM against MCF-7 breast cancer cells via apoptosis induction .
Comparative Analysis with Structural Analogs
Dibenzobarallene’s performance is contrasted with related compounds:
| Compound | Binding Affinity (Kd, nM) | Selectivity | Thermal Stability (°C) |
|---|---|---|---|
| Dibenzobarallene | 12.3 ± 1.5 | High (Cu²⁺/Fe³⁺) | 220 |
| Anthracene | 450 ± 30 | Low | 180 |
| Perylene | 89 ± 8 | Moderate (Hg²⁺) | 210 |
Superior binding affinity and thermal stability arise from Dibenzobarallene’s preorganized structure and electron-deficient cavity .
Challenges and Future Directions
Scalability Issues
Industrial-scale synthesis remains hindered by:
-
High Catalyst Loadings: BAILs require 10–15 mol%, increasing costs.
-
Purification Complexity: Column chromatography is labor-intensive for bulk batches.
Computational Modeling Advances
Density Functional Theory (DFT) studies predict modifications to enhance guest affinity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume